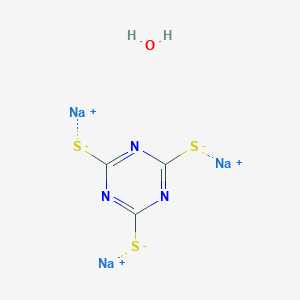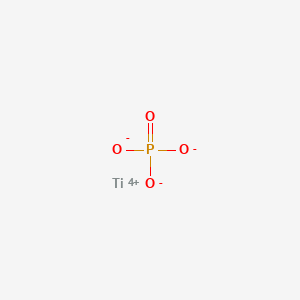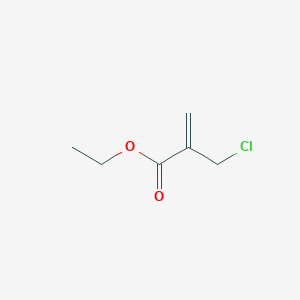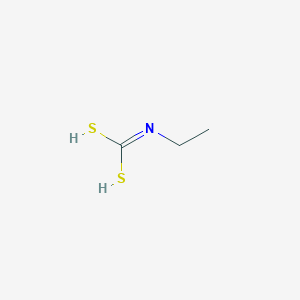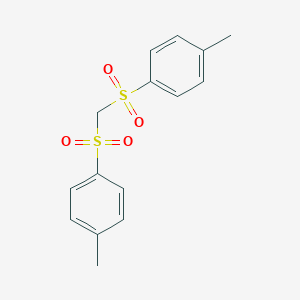
Ditosylmethane
概要
説明
Ditosylmethane is a useful research compound. Its molecular formula is C15H16O4S2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-Inflammatory and Antioxidant Properties : Curcumin mediates anti-inflammatory effects through downregulation of transcription factors, enzymes, and cytokines. This makes it potentially beneficial for chronic diseases like cancer, neurological, cardiovascular, and metabolic diseases (Aggarwal & Sung, 2009).
Cancer Chemoprevention : Curcumin has shown cancer chemopreventive effects in prostate carcinogenesis. It modulates epigenetic modifications, such as the methylation status of Nrf2, which plays a role in chemoprevention (Wu et al., 2013).
Nanoformulations for Therapeutic Use : Curcumin nanoformulations can overcome issues like low solubility and poor bioavailability. These nanoformulations have potential for medicinal use in various human diseases (Yallapu et al., 2015).
Apoptotic Effects in Cancer Cells : Diindolylmethane, a compound related to Curcumin, has been shown to induce apoptosis in human cancer cells, suggesting a potential role in cancer treatment (Ge et al., 1996).
Inhibiting Estrogen-Induced Growth in Cancer : Methyl-substituted diindolylmethanes inhibit estrogen-induced growth in breast cancer cells, suggesting a potential therapeutic application in breast cancer treatment (McDougal et al., 2001).
Cardiovascular Protective Effects : Curcumin's antioxidant and anti-inflammatory properties may prevent diabetic cardiovascular complications and protect against atherosclerosis (Wongcharoen & Phrommintikul, 2009).
Effects on Cell Viability in Hepatoma Cells : Diindolylmethane impacts cytosolic Ca2+ concentrations and cell viability in hepatoma cells, indicating a possible role in liver cancer treatment (Cheng et al., 2011).
Neuropharmacological Applications : Curcumin has potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s due to its anti-inflammatory and antioxidant properties (Lee et al., 2013).
Chemoprevention in Various Cancers : Curcumin modulates cell cycle, cell signaling pathways, and inflammatory cytokines, showing protective effects against various types of cancers (Shehzad et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-4-[(4-methylphenyl)sulfonylmethylsulfonyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S2/c1-12-3-7-14(8-4-12)20(16,17)11-21(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOXYWLRAKCDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298354 | |
| Record name | 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15310-28-8 | |
| Record name | 15310-28-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


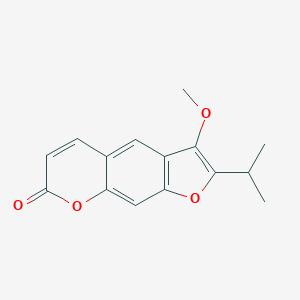
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
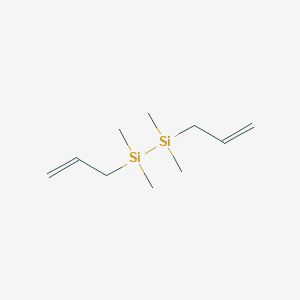
![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)
![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)
